An In-depth Technical Guide to H-L-Phe(4-NH-Poc)-OH Hydrochloride for Advanced Research
An In-depth Technical Guide to H-L-Phe(4-NH-Poc)-OH Hydrochloride for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-L-Phe(4-NH-Poc)-OH hydrochloride is a synthetically modified, non-canonical amino acid derivative of L-phenylalanine. Its strategic design incorporates a propargyloxycarbonyl (Poc) group, which features a terminal alkyne. This functional moiety makes it a valuable reagent in the field of bioconjugation and chemical biology, primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions. This guide provides a comprehensive overview of its synthesis, chemical properties, and applications, with a focus on detailed experimental protocols and its role in advanced research, such as peptide synthesis and the study of biological signaling pathways.
Chemical Properties and Structure
H-L-Phe(4-NH-Poc)-OH hydrochloride is characterized by an L-phenylalanine core, where the para-amino group of the phenyl ring is protected by a propargyloxycarbonyl group. The terminal alkyne of the Poc group serves as a chemical handle for bioorthogonal ligation.
| Property | Value |
| Molecular Formula | C₁₃H₁₅ClN₂O₄ |
| Molecular Weight | 298.72 g/mol |
| IUPAC Name | (S)-2-amino-3-(4-(prop-2-yn-1-yloxycarbonylamino)phenyl)propanoic acid hydrochloride |
| CAS Number | Not available |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, DMSO, and DMF |
Note: Specific quantitative data such as NMR and mass spectrometry for H-L-Phe(4-NH-Poc)-OH hydrochloride are not widely available in public literature. Researchers should perform their own characterization upon synthesis or acquisition.
Synthesis Protocol
The synthesis of H-L-Phe(4-NH-Poc)-OH hydrochloride can be achieved through a multi-step process starting from commercially available 4-amino-L-phenylalanine. The following is a representative synthetic protocol:
Step 1: Protection of the α-amino group of 4-amino-L-phenylalanine
A common strategy involves the use of a temporary protecting group for the α-amine, such as the fluorenylmethyloxycarbonyl (Fmoc) group, to ensure selective reaction at the para-amino position.
-
Reaction: 4-amino-L-phenylalanine is reacted with Fmoc-succinimide (Fmoc-OSu) in the presence of a weak base like sodium bicarbonate in a solvent mixture of dioxane and water.
-
Work-up: The reaction mixture is acidified, and the product, Fmoc-L-Phe(4-NH₂)-OH, is extracted and purified.
Step 2: Introduction of the Propargyloxycarbonyl (Poc) Group
The para-amino group of the Fmoc-protected intermediate is then acylated with propargyl chloroformate.
-
Reaction: Fmoc-L-Phe(4-NH₂)-OH is dissolved in an appropriate solvent (e.g., dichloromethane) with a base (e.g., diisopropylethylamine, DIPEA). Propargyl chloroformate is added dropwise at a controlled temperature (e.g., 0 °C).
-
Work-up: The reaction is quenched, and the product, Fmoc-L-Phe(4-NH-Poc)-OH, is purified by chromatography.
Step 3: Deprotection of the α-amino group
The Fmoc group is removed to yield the final product.
-
Reaction: Fmoc-L-Phe(4-NH-Poc)-OH is treated with a solution of piperidine in an organic solvent like DMF.
-
Final Step: The resulting free amine is then treated with hydrochloric acid to form the stable hydrochloride salt, H-L-Phe(4-NH-Poc)-OH hydrochloride.
Experimental Protocols
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
H-L-Phe(4-NH-Poc)-OH hydrochloride can be incorporated into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis protocols.
Materials:
-
H-L-Phe(4-NH-Poc)-OH hydrochloride
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Cleavage cocktail: e.g., 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to react for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Incorporation of H-L-Phe(4-NH-Poc)-OH:
-
For the coupling of H-L-Phe(4-NH-Poc)-OH, use the same procedure as in step 3, ensuring the free α-amino group is available for coupling.
-
-
Peptide Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of a peptide containing H-L-Phe(4-NH-Poc)-OH with an azide-functionalized molecule (e.g., a fluorescent dye).
Materials:
-
Alkyne-containing peptide
-
Azide-functionalized molecule (e.g., Azide-Fluor 488)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris-buffered saline (TBS) or phosphate-buffered saline (PBS)
Protocol:
-
Prepare Stock Solutions:
-
Peptide: 1 mM in water or buffer.
-
Azide-Fluor 488: 10 mM in DMSO.
-
CuSO₄: 50 mM in water.
-
Sodium ascorbate: 500 mM in water (prepare fresh).
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Buffer (to final volume)
-
Alkyne-peptide (to 100 µM final concentration)
-
Azide-Fluor 488 (to 200 µM final concentration)
-
CuSO₄ (to 1 mM final concentration)
-
-
Initiate Reaction: Add sodium ascorbate (to 5 mM final concentration) to initiate the reaction.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Purify the labeled peptide using size-exclusion chromatography or reverse-phase HPLC to remove excess reagents.
Application in Signaling Pathway Analysis
The ability to site-specifically label peptides with probes makes H-L-Phe(4-NH-Poc)-OH hydrochloride a powerful tool for studying cellular signaling pathways. For instance, a peptide substrate for a specific kinase can be synthesized with this modified amino acid.
Example: Probing Kinase Activity
-
Synthesize Kinase Substrate: A known peptide substrate for a target kinase (e.g., a MAP kinase) is synthesized with H-L-Phe(4-NH-Poc)-OH incorporated at a position that does not interfere with kinase recognition.
-
In Vitro Kinase Assay: The alkyne-peptide is incubated with the kinase of interest and ATP.
-
Labeling: The reaction mixture is then subjected to a CuAAC reaction with an azide-functionalized biotin molecule.
-
Detection: The biotinylated (and thus phosphorylated) peptide can be captured on streptavidin-coated beads and detected using an anti-phospho-specific antibody. This allows for a highly specific and sensitive readout of kinase activity.
Conclusion
H-L-Phe(4-NH-Poc)-OH hydrochloride is a versatile and powerful tool for researchers in chemical biology and drug development. Its key feature, the terminal alkyne, allows for precise, bioorthogonal modification of peptides and proteins. This enables a wide range of applications, from the creation of fluorescently labeled probes for imaging to the development of sophisticated assays for studying enzyme activity and signaling pathways. The protocols and workflows presented in this guide provide a solid foundation for the successful application of this unique chemical entity in advanced research endeavors.
